molecular formula C7H9NO2 B6327533 2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde CAS No. 1152617-22-5

2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde

Cat. No. B6327533
CAS RN: 1152617-22-5
M. Wt: 139.15 g/mol
InChI Key: OOZHMDVEQRSNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde is an organic compound with the molecular formula C6H8NO2. It is a colorless liquid that is soluble in water and has a boiling point of 124-125°C. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pigments. It is also used in the production of polymers and other chemical products.

Scientific Research Applications

2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pigments. It is also used in the production of polymers and other chemical products. Furthermore, it is used as a starting material in the synthesis of a number of biologically active compounds, such as the antifungal agent fluconazole and the anti-inflammatory agent naproxen.

Mechanism of Action

2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde reacts with a variety of compounds, such as amines, alcohols, and carboxylic acids. It is an electrophilic compound and reacts with nucleophilic compounds to form a covalent bond. The reaction of 2-ethyl-4-methyl-1,3-oxazole-5-carbaldehyde with amines produces an amide bond, while the reaction with alcohols produces an ester bond.
Biochemical and Physiological Effects
2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde is not known to have any direct biochemical or physiological effects. However, it is used as a starting material in the synthesis of a number of biologically active compounds, such as the antifungal agent fluconazole and the anti-inflammatory agent naproxen.

Advantages and Limitations for Lab Experiments

2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive and readily available. However, it is highly reactive and can react with a variety of compounds, so it should be handled with care.

Future Directions

2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde has a wide range of potential applications in the synthesis of organic compounds, such as pharmaceuticals, dyes, and pigments. Furthermore, its reactivity makes it a potential starting material for the synthesis of a number of biologically active compounds. Potential future directions for research include the development of new and improved synthetic methods for the production of 2-ethyl-4-methyl-1,3-oxazole-5-carbaldehyde, as well as the development of new and improved synthetic methods for the production of biologically active compounds using 2-ethyl-4-methyl-1,3-oxazole-5-carbaldehyde as a starting material. Additionally, further research into the biochemical and physiological effects of 2-ethyl-4-methyl-1,3-oxazole-5-carbaldehyde and its derivatives could provide valuable insight into the potential applications of these compounds.

Synthesis Methods

2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde can be synthesized using a number of methods. The most common method is by the reaction of ethyl nitrite and formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 2-ethyl-4-methyl-1,3-oxazole-5-carbaldehyde and 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. The former can be isolated by fractional distillation.

properties

IUPAC Name

2-ethyl-4-methyl-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-7-8-5(2)6(4-9)10-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZHMDVEQRSNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methyl-1,3-oxazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.